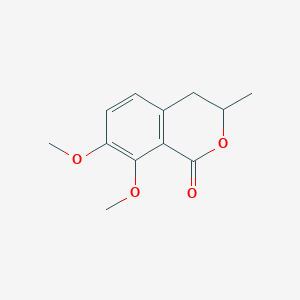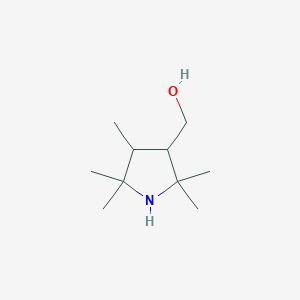
Piperazine, 1,1'-(dithiobis(2,1-phenylenecarbonyl))bis(4-(phenylmethyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1,1’-(dithiobis(2,1-phenylenecarbonyl))bis(4-(phenylmethyl)-, dihydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of piperazine rings, phenylmethyl groups, and dithiobis(2,1-phenylenecarbonyl) linkages, making it a subject of interest in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1,1’-(dithiobis(2,1-phenylenecarbonyl))bis(4-(phenylmethyl)-, dihydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the reaction of piperazine with benzyl chloride to form 4-(phenylmethyl)piperazine. This intermediate is then reacted with 2,1-phenylenecarbonyl chloride under controlled conditions to form the desired product. The reaction conditions usually involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures high yield and purity of the final product. Quality control measures, including chromatography and spectroscopy, are employed to monitor the synthesis process and verify the chemical composition of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1,1’-(dithiobis(2,1-phenylenecarbonyl))bis(4-(phenylmethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically conducted under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Aplicaciones Científicas De Investigación
Piperazine, 1,1’-(dithiobis(2,1-phenylenecarbonyl))bis(4-(phenylmethyl)-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Piperazine, 1,1’-(dithiobis(2,1-phenylenecarbonyl))bis(4-(phenylmethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperazine derivatives and compounds with dithiobis(2,1-phenylenecarbonyl) linkages. Examples include:
- Piperazine, 1,1’-(dithiobis(2,1-phenylenecarbonyl))bis(4-(methyl)-, dihydrochloride
- Piperazine, 1,1’-(dithiobis(2,1-phenylenecarbonyl))bis(4-(ethyl)-, dihydrochloride
Uniqueness
What sets Piperazine, 1,1’-(dithiobis(2,1-phenylenecarbonyl))bis(4-(phenylmethyl)-, dihydrochloride apart is its unique combination of piperazine rings, phenylmethyl groups, and dithiobis(2,1-phenylenecarbonyl) linkages. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Propiedades
| 73845-35-9 | |
Fórmula molecular |
C36H40Cl2N4O2S2 |
Peso molecular |
695.8 g/mol |
Nombre IUPAC |
[2-[[2-(4-benzylpiperazine-1-carbonyl)phenyl]disulfanyl]phenyl]-(4-benzylpiperazin-1-yl)methanone;dihydrochloride |
InChI |
InChI=1S/C36H38N4O2S2.2ClH/c41-35(39-23-19-37(20-24-39)27-29-11-3-1-4-12-29)31-15-7-9-17-33(31)43-44-34-18-10-8-16-32(34)36(42)40-25-21-38(22-26-40)28-30-13-5-2-6-14-30;;/h1-18H,19-28H2;2*1H |
Clave InChI |
SFLGKNKYNPOVLF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)N5CCN(CC5)CC6=CC=CC=C6.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2-dichloroethan-1-one](/img/structure/B14439690.png)
![1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14439697.png)

![2-[(E)-(4-Methoxyphenyl)diazenyl]-4-methyl-3-phenyl-4H-1,4-benzothiazine](/img/structure/B14439715.png)
